
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide
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Overview
Description
“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thienyl group, a fluorine atom, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through amidation reactions using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Biological Activities
This compound has been studied for its potential biological activities, including:
- Anticancer Activity : Preliminary studies suggest that N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide exhibits selective cytotoxicity against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase. These properties make it a candidate for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .
Case Study 1: Anticancer Evaluation
In a study published in 2022, derivatives of this compound were synthesized and tested for their anticancer properties against human cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxic effects, with IC50 values in the low micromolar range. The study concluded that modifications to the thienyl moiety could enhance anticancer activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of this compound against α-glucosidase and acetylcholinesterase. The study found that specific derivatives exhibited promising inhibitory activity, suggesting their potential use in managing diabetes and neurodegenerative diseases .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N-(4-methoxyphenyl)benzamide
- N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
- N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide
Uniqueness
“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” is unique due to the combination of its thienyl, fluorine, and methoxyphenyl groups. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Biological Activity
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C18H16FNO4S
- Molecular Weight : 361.39 g/mol
- CAS Number : 321977-88-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thienyl moiety and subsequent functionalization with fluorine and methoxy groups. The detailed synthetic pathways can vary based on the desired purity and yield.
Antimicrobial Activity
Research indicates that derivatives of benzamides, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. A study highlighted that benzamide derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis in rapidly dividing cells. By inhibiting DHFR, these compounds may reduce tumor cell proliferation .
Case Studies
- In Vitro Studies :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) on the phenyl rings significantly influences their pharmacological profiles. The following table summarizes key findings from various studies regarding structural modifications:
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-17-8-6-15(7-9-17)20(16-10-11-25(22,23)12-16)18(21)13-2-4-14(19)5-3-13/h2-11,16H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJLJXIOUDUFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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